molecular formula C26H23F3N6O B2594874 (2-phenylethyl)[(1S)-1-[6-({[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]oxy}methyl)pyridin-2-yl]ethyl]amine CAS No. 717879-22-6

(2-phenylethyl)[(1S)-1-[6-({[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]oxy}methyl)pyridin-2-yl]ethyl]amine

Cat. No.: B2594874
CAS No.: 717879-22-6
M. Wt: 492.506
InChI Key: IVJMPNWKSHRNIF-KRWDZBQOSA-N
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Description

(2-phenylethyl)[(1S)-1-[6-({[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]oxy}methyl)pyridin-2-yl]ethyl]amine is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a triazolo[3,4-a]phthalazin ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenylethyl)[(1S)-1-[6-({[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]oxy}methyl)pyridin-2-yl]ethyl]amine typically involves multiple steps, starting from commercially available precursors

    Formation of Triazolo[3,4-a]phthalazin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents such as hydrazine and aldehydes.

    Introduction of Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Pyridine Ring: The final step involves coupling the synthesized intermediate with 2-bromopyridine in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2-phenylethyl)[(1S)-1-[6-({[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]oxy}methyl)pyridin-2-yl]ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and trifluoromethyl iodide.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2-phenylethyl)[(1S)-1-[6-({[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]oxy}methyl)pyridin-2-yl]ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with specific enzymes and receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation. It is also used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-phenylethyl)[(1S)-1-[6-({[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]oxy}methyl)pyridin-2-yl]ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group and the triazolo[3,4-a]phthalazin ring system play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in the inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2-phenylethyl)[(1S)-1-[6-({[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]pyrazin-6-yl]oxy}methyl)pyridin-2-yl]ethyl]amine
  • (2-phenylethyl)[(1S)-1-[6-({[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]quinoxalin-6-yl]oxy}methyl)pyridin-2-yl]ethyl]amine

Uniqueness

The uniqueness of (2-phenylethyl)[(1S)-1-[6-({[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]oxy}methyl)pyridin-2-yl]ethyl]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the triazolo[3,4-a]phthalazin ring system provides a rigid framework for interaction with biological targets.

Properties

IUPAC Name

(1S)-N-(2-phenylethyl)-1-[6-[[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]oxymethyl]pyridin-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N6O/c1-17(30-15-14-18-8-3-2-4-9-18)22-13-7-10-19(31-22)16-36-24-21-12-6-5-11-20(21)23-32-33-25(26(27,28)29)35(23)34-24/h2-13,17,30H,14-16H2,1H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJMPNWKSHRNIF-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)COC2=NN3C(=NN=C3C(F)(F)F)C4=CC=CC=C42)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC(=N1)COC2=NN3C(=NN=C3C(F)(F)F)C4=CC=CC=C42)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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